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molecular formula C19H21NO3 B8344053 tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate

tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate

Cat. No. B8344053
M. Wt: 311.4 g/mol
InChI Key: CNBJGFZEJYGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871949B2

Procedure details

13.0 g 9-Hydroxymethyl-2-(Boc-amino)fluorene was dissolved in 110 ml acetonitrile and stirred under reflux. 42 ml 2 N HCl (2.0 equiv, 84 mmol) was added drop-wise. The reaction mixture was stirred under reflux for 45 min. The reaction mixture was cooled to room temperature and the reaction was monitored by TLC [Rf=0.1 PE-MTBE (1:2)]. The solvent was partially eliminated by rotary evaporation and the residue was dissolved in 70 ml 2 N HCl. The solution was carefully washed with 2×50 ml MTBE. The aqueous phase was adjusted to pH 9 by Na2CO3 and extracted with 2×70 ml EtOAc. The organic phase was washed with 50 ml brine and dried over Na2SO4. The solvent was eliminated by rotary evaporation. The product was used without further purification. The structural identity was verified by NMR (8.76 g, 99% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[C:15]2[CH:14]=[C:13]([NH:16]C(OC(C)(C)C)=O)[CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.Cl.CC(OC)(C)C>C(#N)C>[OH:1][CH2:2][CH:3]1[C:15]2[CH:14]=[C:13]([NH2:16])[CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
OCC1C2=CC=CC=C2C=2C=CC(=CC12)NC(=O)OC(C)(C)C
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solvent was partially eliminated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 70 ml 2 N HCl
WASH
Type
WASH
Details
The solution was carefully washed with 2×50 ml MTBE
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×70 ml EtOAc
WASH
Type
WASH
Details
The organic phase was washed with 50 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was eliminated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
Smiles
OCC1C2=CC=CC=C2C=2C=CC(=CC12)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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